Methyl6-(aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylatehydrochloride
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Overview
Description
Methyl6-(aminomethyl)-5-oxaspiro[34]octane-2-carboxylatehydrochloride is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl6-(aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylatehydrochloride can be achieved through multiple synthetic routes. One common approach involves the annulation of a cyclopentane ring and a four-membered ring. This method employs readily available starting materials and conventional chemical transformations, minimizing the need for extensive chromatographic purifications .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
Methyl6-(aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylatehydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl6-(aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylatehydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Methyl6-(aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic molecules such as 2-azaspiro[3.4]octane and 2-oxa-5-azaspiro[3.4]octane .
Uniqueness
Methyl6-(aminomethyl)-5-oxaspiro[34]octane-2-carboxylatehydrochloride is unique due to its specific spirocyclic structure and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H18ClNO3 |
---|---|
Molecular Weight |
235.71 g/mol |
IUPAC Name |
methyl 6-(aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H17NO3.ClH/c1-13-9(12)7-4-10(5-7)3-2-8(6-11)14-10;/h7-8H,2-6,11H2,1H3;1H |
InChI Key |
QPYPSULRDITOIN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2(C1)CCC(O2)CN.Cl |
Origin of Product |
United States |
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